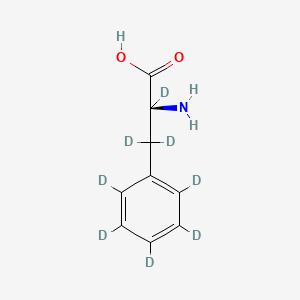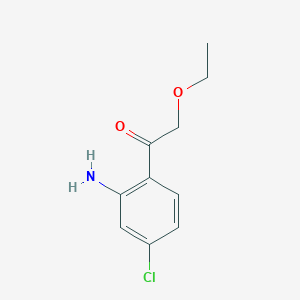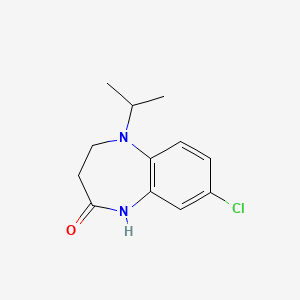
Erythromycin 2'-Benzyl Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin 2’-Benzyl Carbonate is a derivative of erythromycin, a macrolide antibiotic known for its broad-spectrum antimicrobial activity. Erythromycin was originally discovered in 1952 and has since been widely used to treat various bacterial infections. The modification to form erythromycin 2’-benzyl carbonate aims to enhance its pharmacokinetic properties, such as solubility and stability, while retaining its antimicrobial efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin 2’-benzyl carbonate typically involves the reaction of erythromycin with benzyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the erythromycin molecule. The product is then purified using chromatographic techniques to obtain erythromycin 2’-benzyl carbonate in high purity .
Industrial Production Methods: Industrial production of erythromycin 2’-benzyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Erythromycin 2’-benzyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to erythromycin or other derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erythromycin oxides, while substitution reactions can produce various erythromycin derivatives with modified pharmacological properties .
Applications De Recherche Scientifique
Erythromycin 2’-benzyl carbonate has several scientific research applications, including:
Chemistry: Used as a model compound to study macrolide antibiotic modifications and their effects on antimicrobial activity.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections resistant to conventional erythromycin.
Industry: Utilized in the development of advanced drug delivery systems to improve the bioavailability and efficacy of erythromycin
Mécanisme D'action
Erythromycin 2’-benzyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thus inhibiting protein synthesis. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Erythromycin: The parent compound with similar antimicrobial activity but different pharmacokinetic properties.
Clarithromycin: A derivative with improved acid stability and broader spectrum of activity.
Azithromycin: Known for its extended half-life and enhanced tissue penetration.
Telithromycin: A ketolide antibiotic with a similar mechanism of action but designed to overcome resistance mechanisms.
Uniqueness: Erythromycin 2’-benzyl carbonate is unique due to its enhanced solubility and stability compared to erythromycin. These properties make it a promising candidate for developing new formulations with improved therapeutic efficacy .
Propriétés
Numéro CAS |
121057-79-2 |
|---|---|
Formule moléculaire |
C₄₅H₇₃NO₁₅ |
Poids moléculaire |
868.06 |
Synonymes |
2’-(Benzyl Carbonate) Erythromycin; Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











